2-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide
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Overview
Description
The compound “2-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide” is a complex organic molecule that contains several functional groups and rings. It has a thiazole ring, which is a type of heterocyclic compound that contains both sulfur and nitrogen in the ring. Attached to this ring are two phenyl groups (rings of carbon atoms), one of which has a chlorine atom attached (4-chlorophenyl) and the other has a fluorine atom attached (4-fluorophenyl). The carboxamide group (-CONH2) is attached to the thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the heterocyclic thiazole ring, along with the phenyl rings and the carboxamide group, would likely result in a rigid, planar structure. The electronegative atoms (nitrogen, sulfur, chlorine, and fluorine) would create regions of high electron density, which could be involved in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxamide group and the electronegative atoms might make it somewhat soluble in polar solvents. Its melting and boiling points would likely be relatively high due to the presence of multiple rings .Scientific Research Applications
Synthesis and Characterization
2-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide and its derivatives are synthesized and characterized through various spectroscopic techniques. These compounds are studied for their structural properties and potential applications in various fields of research. For instance, the synthesis and structural characterization of similar thiazole derivatives have been detailed, showing their potential in forming isostructural compounds with significant applications in materials science and pharmaceutical research (Kariuki et al., 2021).
Antimicrobial and Antipathogenic Activities
Research has been conducted on the antimicrobial and antipathogenic properties of thiazole derivatives, demonstrating their effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential of thiazole derivatives in developing new antimicrobial agents with antibiofilm properties, which could lead to advancements in treating infections caused by biofilm-forming bacteria (Limban et al., 2011).
Anticancer Activity
The anticancer activities of thiazole derivatives have been explored, with some compounds showing promising results against various cancer cell lines. The research in this area aims to identify new therapeutic agents for cancer treatment by synthesizing and testing novel thiazole compounds for their efficacy in inhibiting cancer cell growth (Cai et al., 2016).
Molecular Interactions and Properties
Studies on thiazole derivatives also include investigations into their molecular interactions, absorption, and fluorescence spectra, providing insights into their chemical properties and potential applications in developing fluorescence-based sensors or probes. Understanding the solvatochromic behaviors and dipole moments of these compounds can lead to applications in materials science and analytical chemistry (Patil et al., 2011).
Corrosion Inhibition
Research on halogen-substituted thiazole derivatives has shown their potential as corrosion inhibitors for mild steel in acidic environments. This application is crucial in industrial settings where corrosion leads to significant material and financial losses. The efficacy of these inhibitors at different temperatures and their interaction with metal surfaces have been studied, contributing to the development of more effective corrosion prevention strategies (Gong et al., 2019).
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
Thiazole derivatives are known to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
It is known that thiazole derivatives can influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the biological activity of thiazole derivatives can be influenced by various factors, including the chemical structure of the derivative and the biological context in which it is used .
Future Directions
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2OS/c18-12-3-1-11(2-4-12)9-16-21-15(10-23-16)17(22)20-14-7-5-13(19)6-8-14/h1-8,10H,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVPRLPUBRAOEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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